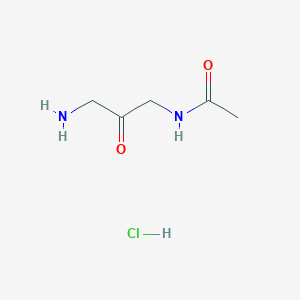

N-(3-amino-2-oxopropyl)acetamidehydrochloride

Description

N-(3-Amino-2-oxopropyl)acetamide hydrochloride is an acetamide derivative characterized by a 3-amino-2-oxopropyl side chain and a hydrochloride salt.

Properties

IUPAC Name |

N-(3-amino-2-oxopropyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c1-4(8)7-3-5(9)2-6;/h2-3,6H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCMTPNWOSHHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2-oxopropyl)acetamidehydrochloride typically involves the reaction of 3-amino-2-oxopropylamine with acetic anhydride in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-amino-2-oxopropyl)acetamidehydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

N-(3-amino-2-oxopropyl)acetamidehydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and applications in drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-2-oxopropyl)acetamidehydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of N-(3-amino-2-oxopropyl)acetamide hydrochloride with related compounds:

Key Observations :

- Backbone Diversity: While N-(3-amino-2-oxopropyl)acetamide hydrochloride has a short 3-amino-2-oxopropyl chain, other compounds feature longer alkyl or aryl substituents (e.g., ethoxypropyl in , isopropylphenyl in ).

- Charge and Solubility : The hydrochloride salt in all listed compounds enhances water solubility, critical for bioavailability in drug design .

- Biological Targets : N8-Acetylspermidine dihydrochloride interacts with polyamine metabolism pathways , whereas 2-(2-oxo-morpholin-3-yl)acetamide derivatives may target enzymes like kinases or proteases due to their morpholine ring .

Pharmacological and Physicochemical Properties

Notable Trends:

- Thermal Stability: The morpholinone-containing acetamide has a higher melting point (190°C) compared to alkylated acetamides, likely due to rigid aromatic and heterocyclic structures.

- Storage Requirements : Hydrochloride salts generally require moisture-free storage to prevent deliquescence .

Biological Activity

N-(3-amino-2-oxopropyl)acetamide hydrochloride (also known as NSC 69924) is a compound with significant potential in various biological applications, particularly in the fields of biochemistry and pharmacology. This article details its biological activity, mechanisms of action, synthesis methods, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 162.61 g/mol

- Structure : The compound features an amino group, an oxo group, and an acetamide group, contributing to its unique reactivity and biological properties.

Biological Activities

N-(3-amino-2-oxopropyl)acetamide hydrochloride exhibits several noteworthy biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by pathogenic bacteria.

- Anticancer Potential : Research suggests that N-(3-amino-2-oxopropyl)acetamide hydrochloride may have anticancer effects. It is hypothesized to interact with specific molecular targets involved in cancer cell proliferation and survival.

- Mechanism of Action : The compound's mechanism of action is believed to involve modulation of enzyme activities and receptor interactions within biological systems. This modulation can lead to various physiological effects depending on the target pathways involved.

Synthesis Methods

The synthesis of N-(3-amino-2-oxopropyl)acetamide hydrochloride can be achieved through various chemical reactions involving starting materials that contain the necessary functional groups. One common method involves the reaction of acetic anhydride with 3-amino-2-oxopropanol under controlled conditions to yield the hydrochloride salt form, enhancing its solubility for biological applications.

Case Studies and Experimental Data

Several studies have explored the biological activity of N-(3-amino-2-oxopropyl)acetamide hydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Effects | Demonstrated significant inhibition of bacterial growth in vitro, indicating potential as an antimicrobial agent. |

| Study 2 | Anticancer Activity | Showed cytotoxic effects on cancer cell lines, suggesting a pathway for therapeutic development. |

| Study 3 | Mechanistic Insights | Identified specific enzyme targets modulated by the compound, providing insights into its action at the molecular level. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.